molecular formula C10H8N2O3 B13973788 Methyl 4-(2-diazoacetyl)benzoate CAS No. 22744-13-4

Methyl 4-(2-diazoacetyl)benzoate

Cat. No.: B13973788
CAS No.: 22744-13-4
M. Wt: 204.18 g/mol
InChI Key: FGRRUDVXKDGAOV-UHFFFAOYSA-N
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Description

Methyl 4-(2-diazoacetyl)benzoate is a diazo-containing aromatic ester characterized by a diazoacetyl (–N₂–CO–) functional group attached to the para position of a methyl benzoate backbone. The diazo group confers unique reactivity, enabling applications in photochemistry, crosslinking, or as a precursor for carbene intermediates in synthesis. The ester moiety enhances solubility in organic solvents, while the diazoacetyl group introduces thermal and photochemical instability, necessitating careful handling and storage .

Properties

CAS No.

22744-13-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 4-(2-diazoacetyl)benzoate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-7(3-5-8)9(13)6-12-11/h2-6H,1H3

InChI Key

FGRRUDVXKDGAOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-diazoacetyl)benzoate can be synthesized through a multi-step process. One common method involves the diazotization of methyl 4-acetylbenzoate. The process typically includes the following steps:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 4-nitrobenzoate.

    Reduction: The nitro group is then reduced to an amino group, yielding methyl 4-aminobenzoate.

    Acetylation: The amino group is acetylated to form methyl 4-acetylaminobenzoate.

    Diazotization: Finally, the acetyl group is converted to a diazoacetyl group using a diazotizing agent such as sodium nitrite in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of diazo compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-diazoacetyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.

    Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming reactive intermediates.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Transition metal catalysts such as copper or palladium can facilitate cycloaddition reactions.

    Temperature and Solvent: Reactions are typically carried out at controlled temperatures and in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce various heterocyclic compounds.

Scientific Research Applications

Methyl 4-(2-diazoacetyl)benzoate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.

    Material Science: It is used in the development of novel materials with unique properties, such as photoactive compounds.

    Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions due to its reactivity and ability to form covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of methyl 4-(2-diazoacetyl)benzoate involves the formation of reactive intermediates upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(2-diazoacetyl)benzoate with structurally or functionally related compounds, focusing on synthesis, reactivity, and physicochemical properties.

Structural Analogs with Diazo/Diazenyl Groups

  • Methyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate (CAS: 88392-04-5) Structure: Contains a diazenyl (–N=N–) group linked to a hydroxymethyl-ethylamine substituent. Molecular Weight: 237.25 g/mol; Formula: C₁₁H₁₅N₃O₃. Key Differences: The diazenyl group is less reactive than the diazoacetyl group, as the latter’s acetyl moiety stabilizes carbene formation.

Benzoate Esters with Electron-Withdrawing Substituents

  • Methyl 4-(2-cyanophenyl)benzoate Structure: Features a cyano (–CN) group at the ortho position of the pendant phenyl ring. Molecular Weight: 237.25 g/mol; Formula: C₁₅H₁₁NO₂. Key Differences: The cyano group is electron-withdrawing, altering electronic properties but lacking the photolytic activity of diazo groups. This compound is more thermally stable, suited for applications requiring inertness .
  • Methyl 4-acetamido-2-hydroxybenzoate

    • Structure : Contains acetamido (–NHCOCH₃) and hydroxyl (–OH) groups.
    • Reactivity : The hydroxyl group enables hydrogen bonding, influencing solubility and crystal packing (e.g., in pharmaceuticals). Unlike the diazoacetyl derivative, this compound lacks light-sensitive groups, making it more stable under ambient conditions .

Quinoline-Carbonyl-Piperazinyl Benzoate Derivatives (C1–C7 Series)

These compounds (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but incorporate quinoline-piperazinyl substituents.

  • Synthesis : Prepared via crystallization in ethyl acetate, yielding yellow/white solids. Characterized by ¹H NMR and HRMS .
  • Key Differences: The quinoline-carbonyl-piperazinyl moiety imparts biological activity (e.g., kinase inhibition), whereas the diazoacetyl group in this compound is tailored for photochemical applications.

Data Table: Comparative Analysis

Compound Functional Group Molecular Weight (g/mol) Key Reactivity/Applications Stability Considerations
This compound –N₂–CO– ~208.18 (estimated) Photochemistry, carbene precursors Thermally/photo-sensitive
Methyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate –N=N– with hydroxymethyl 237.25 Dyes, coordination chemistry Moderate stability, hygroscopic
Methyl 4-(2-cyanophenyl)benzoate –CN 237.25 Polymer additives, intermediates High thermal stability
C1 (Quinoline derivative) Quinoline-piperazinyl ~495.52 (C1) Biological activity (e.g., kinase inhibitors) Stable under standard conditions

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